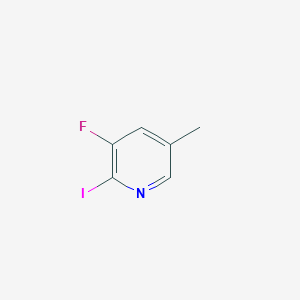

3-Fluoro-2-iodo-5-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FIN |

|---|---|

Molecular Weight |

237.01 g/mol |

IUPAC Name |

3-fluoro-2-iodo-5-methylpyridine |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

InChI Key |

LVAVXBUDSTVRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)I)F |

Origin of Product |

United States |

Foundational & Exploratory

2-Iodo-3-fluoro-5-methylpyridine chemical safety data sheet (SDS)

The following is an in-depth technical guide and safety analysis for 2-Fluoro-3-iodo-5-methylpyridine , the commercially standard isomer used in drug development.

Advanced Handling, Reactivity, and Risk Management for Medicinal Chemistry

Part 1: Executive Summary & Structural Disambiguation

The Isomer Distinction (Critical Note)

In the context of drug development, the specific arrangement of halogens on the pyridine ring dictates reactivity. You requested 2-Iodo-3-fluoro-5-methylpyridine . However, the industry-standard building block for orthogonal functionalization is 2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7) .

-

2-Fluoro-3-iodo-5-methylpyridine (Standard): The fluorine at C2 is highly activated for SNAr displacement, while the iodine at C3 is positioned for selective Palladium-catalyzed cross-coupling. This "orthogonal reactivity" makes it a premium scaffold.

-

2-Iodo-3-fluoro-5-methylpyridine (Rare): If the iodine were at C2, it would be extremely labile to nucleophilic attack, often making the compound less stable and harder to handle selectively in multi-step synthesis.

This guide focuses on the commercially relevant 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) but the safety protocols apply broadly to iodofluoropyridines.

Physicochemical Profile

| Property | Value | Context |

| CAS Number | 153034-78-7 | Unique Identifier |

| Formula | C₆H₅FIN | Halogenated Heterocycle |

| Molecular Weight | 237.01 g/mol | Heavy atom count aids crystallography |

| Appearance | White to off-white solid | Discoloration indicates I₂ liberation |

| Melting Point | 40–45 °C | Low MP solid; handles like a semi-solid in warm labs |

| Boiling Point | ~262 °C (Predicted) | High boiler; low volatility but dust hazard |

| Solubility | DCM, THF, EtOAc | Low water solubility; lipophilic |

Part 2: Hazard Identification & Risk Assessment (GHS)

Core Hazards

This compound is not just a simple irritant; it is an alkylating-like agent due to the activated C2-Fluorine and C3-Iodine. It poses specific risks during synthesis.

-

Acute Toxicity (Oral/Inhalation): Category 4. Harmful if swallowed or inhaled.

-

Skin/Eye Corrosion: Category 2/2A. Causes severe skin irritation and serious eye irritation.

-

Specific Target Organ Toxicity (STOT-SE): Category 3. Respiratory tract irritation.[1]

The "Hidden" Hazard: Decomposition

Upon thermal decomposition or fire, this compound releases a "toxic cocktail" of gases:

-

Hydrogen Fluoride (HF): Extremely corrosive; scavenges calcium from blood (hypocalcemia).

-

Hydrogen Iodide (HI): Corrosive acid gas.

-

Nitrogen Oxides (NOx): Lung edema risks.

Reactivity Profile

-

SNAr Activity: The C2-Fluorine is susceptible to hydrolysis by water/base at high temperatures, releasing HF.

-

Light Sensitivity: The C-I bond is photolabile. Prolonged light exposure liberates free iodine (purple discoloration), which is an oxidizer and sensitizer.

Part 3: Safe Handling & Experimental Workflows

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent hydrolysis.

-

Light: Amber vials or foil-wrapped containers are mandatory.

Decision Matrix: PPE & Engineering Controls

The following Graphviz diagram outlines the logic for selecting safety controls based on the scale of operation.

Figure 1: Risk-based decision matrix for selecting engineering controls and Personal Protective Equipment (PPE).

Protocol: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Context: This reagent is typically used to couple aryl boronic acids at the C3-Iodine position.

-

Degassing (Critical): Oxygen poisons Pd catalysts and accelerates the oxidation of the iodopyridine. Sparge solvents with Argon for 15 mins.

-

Base Addition: Use mild bases (e.g., K₂CO₃, Cs₂CO₃). Avoid strong alkoxides (NaOtBu) unless necessary, as they may trigger premature SNAr at the C2-Fluorine position.

-

Quenching:

-

Do NOT acidify strongly if avoiding HF generation is a priority.

-

Use a saturated NH₄Cl quench.

-

Waste: Segregate aqueous waste as "Halogenated/Heavy Metal" due to Palladium and Iodine content.

-

Part 4: Emergency Response & Toxicology

First Aid Causality

-

Eye Contact: Immediate irrigation for 15 minutes. Why? The C2-F hydrolysis can generate trace HF on moist mucous membranes, requiring immediate dilution.

-

Skin Contact: Wash with soap and water. If redness persists, consider calcium gluconate gel (standard HF protocol) as a precautionary measure if large quantities of the fluoro-derivative were involved in a thermal runaway.

-

Ingestion: Do NOT induce vomiting. The lipophilic nature allows rapid absorption; vomiting increases aspiration risk.

Emergency Workflow

Figure 2: Immediate response workflow for exposure incidents.

Part 5: Synthesis & Application Context[6][7]

Why this Molecule?

In drug discovery, 2-Fluoro-3-iodo-5-methylpyridine is a "privileged scaffold."

-

The Methyl Group (C5): Provides metabolic stability (blocks P450 oxidation at that position) and lipophilicity.

-

The Iodine (C3): A "soft" handle for Suzuki, Sonogashira, or Heck couplings.

-

The Fluorine (C2): A "hard" handle for late-stage nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

Experimental Logic Diagram

This diagram illustrates the "Orthogonal Functionalization" strategy, validating why this specific chemical is used and how to sequence reactions safely.

Figure 3: Strategic synthesis pathways demonstrating orthogonal reactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10243220, 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

Sources

3-Fluoro-2-iodo-5-methylpyridine melting point and physical state

Topic: 3-Fluoro-2-iodo-5-methylpyridine: Technical Profile, Synthesis & Characterization Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Fluoro-2-iodo-5-methylpyridine (CAS: 1110540-18-5 ) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its unique substitution pattern—featuring an iodine atom at the C2 position, a fluorine atom at C3, and a methyl group at C5—makes it a critical building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike its more common isomers, public experimental data for this specific regioisomer is sparse. This guide synthesizes available structural data, analog properties, and standard synthetic protocols to provide a definitive reference for its physical state, handling, and preparation.

Key Technical Insight: Based on structural analogs and thermodynamic trends of halogenated pyridines, this compound exists as a low-melting solid at room temperature. It requires cold storage (2–8°C) and protection from light to prevent deiodination.

Chemical Profile & Identity

| Property | Detail |

| IUPAC Name | 3-Fluoro-2-iodo-5-methylpyridine |

| CAS Number | 1110540-18-5 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| SMILES | Cc1cnc(I)c(F)c1 |

| InChI Key | LVAVXBUDSTVRDQ-UHFFFAOYSA-N |

| Structure | Pyridine ring substituted with I (C2), F (C3), Me (C5) |

Physical Properties Analysis

Accurate physical property data is essential for process design and handling. While specific experimental values for CAS 1110540-18-5 are proprietary to custom synthesis houses, its state is derived here from a comparative analysis of close structural analogs.

Physical State & Melting Point

-

Physical State: Solid (Crystalline or semi-crystalline mass).

-

Melting Point (Estimated): 35 – 60 °C .

-

Rationale: The isomer 2-fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) is a solid with a melting point of 110–114 °C [1]. The removal of the C2-fluorine and replacement with C2-iodine (less polar, larger radius) typically lowers the lattice energy compared to the 2-fluoro analog, but the heavy iodine atom generally maintains a solid state compared to non-halogenated pyridines.

-

Analog Comparison:2-Iodo-5-methylpyridine is a solid with a melting point of 36–37 °C. The addition of the C3-fluorine atom typically increases the melting point slightly due to dipole interactions.

-

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), DMSO.

-

Insoluble: Water (Hydrophobic character dominates).

Stability

-

Light Sensitivity: High. The C–I bond is susceptible to photolytic cleavage.

-

Thermal Stability: Stable at room temperature but prone to sublimation or degradation if heated without inert atmosphere.

Synthesis & Manufacturing Protocol

The most reliable route to 3-fluoro-2-iodo-5-methylpyridine is the Sandmeyer Reaction starting from the commercially available precursor 2-amino-3-fluoro-5-methylpyridine . This method ensures regioselectivity, as the amino group directs the iodine placement.

Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthesis workflow via the Sandmeyer reaction.

Detailed Protocol

Objective: Convert 2-amino-3-fluoro-5-methylpyridine to 3-fluoro-2-iodo-5-methylpyridine.

Reagents:

-

2-Amino-3-fluoro-5-methylpyridine (1.0 eq)[1]

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Potassium Iodide (KI, 2.0 eq) or Hydroiodic Acid (HI)

-

Sulfuric Acid (H₂SO₄, 2M aqueous solution)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the amine precursor in 2M H₂SO₄. Cool the solution to 0 °C using an ice/salt bath.

-

Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Iodination: Slowly add a solution of KI (dissolved in water) to the cold diazonium mixture.

-

Observation: Evolution of nitrogen gas (bubbling) and formation of a dark oil or precipitate.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 10% Sodium Thiosulfate (to remove excess iodine) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Eluent: 5-10% Ethyl Acetate in Hexanes).

Characterization & Quality Control

To validate the identity of the synthesized solid, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~8.1 ppm (s, 1H) | Proton at C6 (Adjacent to N) |

| δ ~7.4 ppm (d, 1H) | Proton at C4 (Coupled to F) | |

| δ ~2.3 ppm (s, 3H) | Methyl group at C5 | |

| ¹⁹F NMR | δ ~ -120 to -130 ppm | Single fluorine signal |

| MS (ESI) | [M+H]⁺ = 238.0 | Confirms molecular mass |

Applications in Drug Discovery

This molecule acts as a "linchpin" intermediate. The C2-Iodine is highly reactive toward oxidative addition, while the C3-Fluorine modulates the pKa and lipophilicity of the final drug candidate.

Key Reactions:

-

Suzuki-Miyaura Coupling: Selective coupling at the C2 position with aryl boronic acids.

-

Negishi Coupling: Zinc-mediated coupling for alkylation.

-

Buchwald-Hartwig Amination: Introduction of amines at the C2 position.

Structure-Activity Relationship (SAR) Logic:

-

Fluorine Effect: The C3-F atom lowers the pKa of the pyridine nitrogen, reducing metabolic clearance via N-oxidation.

-

Methyl Group: Provides a handle for hydrophobic interactions in protein binding pockets.

References

-

Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine Product Sheet. Retrieved from

-

BLD Pharm. (n.d.). 3-Fluoro-2-iodo-5-methylpyridine (CAS 1110540-18-5). Retrieved from

-

PubChem. (n.d.). Compound Summary for CAS 1110540-18-5. Retrieved from

-

ChemicalBook. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine Properties. Retrieved from

Sources

A Tale of Two Isomers: A Technical Guide to 3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Positional Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise placement of every atom within a molecule can dramatically alter its biological activity, pharmacokinetic profile, and overall therapeutic potential. Halogenated pyridines are a cornerstone of modern drug design, with the introduction of fluorine and iodine atoms offering a powerful tool to modulate properties such as metabolic stability, binding affinity, and membrane permeability. This guide delves into the nuanced yet critical differences between two closely related constitutional isomers: 3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine. While sharing the same molecular formula, the distinct positioning of their fluoro and iodo substituents on the pyridine ring gives rise to unique chemical reactivity and synthetic accessibility, ultimately influencing their utility as building blocks in the development of novel therapeutics and agrochemicals.[1][2] This document will provide a comprehensive comparison of their synthesis, spectroscopic properties, and chemical reactivity, offering field-proven insights for their strategic application in research and development.

PART 1: Synthesis and Mechanistic Insights

The regioselective synthesis of polysubstituted pyridines is a significant challenge in organic chemistry. The preparation of 3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine requires distinct strategies that leverage the directing effects of the substituents on the pyridine ring.

Synthesis of 2-fluoro-3-iodo-5-methylpyridine

The most direct and efficient route to 2-fluoro-3-iodo-5-methylpyridine involves the ortho-lithiation of 2-fluoro-5-methylpyridine.[3] This method takes advantage of the fluorine atom's ability to direct deprotonation to the adjacent C-3 position.

Experimental Protocol:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -20 °C, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

-

The reaction mixture is then cooled to -78 °C.

-

A solution of 2-fluoro-5-methylpyridine in anhydrous THF is added slowly to the LDA solution. The reaction is stirred at -78 °C for 3.5 hours, allowing for the regioselective deprotonation at the C-3 position.[4][5]

-

A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is gradually warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-fluoro-3-iodo-5-methylpyridine.[3]

Causality Behind Experimental Choices:

-

LDA as the Base: The choice of LDA is critical. It is a strong, non-nucleophilic base, which minimizes the risk of nucleophilic aromatic substitution of the fluorine atom.[6]

-

Low Temperature (-78 °C): The low reaction temperature is essential to maintain the stability of the lithiated intermediate and prevent side reactions.

-

Regioselectivity: The fluorine atom at the C-2 position is a powerful ortho-directing group for lithiation, ensuring the deprotonation occurs selectively at the C-3 position.[4][5]

Caption: Synthetic pathway for 2-fluoro-3-iodo-5-methylpyridine.

Proposed Synthesis of 3-fluoro-2-iodo-5-methylpyridine

Proposed Experimental Protocol:

-

Nitration: 3-Fluoro-5-methylpyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the C-2 position, yielding 3-fluoro-2-nitro-5-methylpyridine. The fluorine at C-3 directs nitration to the C-2 and C-6 positions, with the C-2 position being sterically more accessible.

-

Reduction: The nitro group of 3-fluoro-2-nitro-5-methylpyridine is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to give 2-amino-3-fluoro-5-methylpyridine.

-

Diazotization and Iodination (Sandmeyer Reaction): The resulting 2-amino-3-fluoro-5-methylpyridine is diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrochloric or sulfuric acid) at 0-5 °C to form the corresponding diazonium salt. This unstable intermediate is then treated with a solution of potassium iodide to yield the final product, 3-fluoro-2-iodo-5-methylpyridine.[7][8]

Causality Behind Proposed Experimental Choices:

-

Sandmeyer Reaction: This multi-step approach allows for the introduction of an iodine atom at a position that may not be easily accessible through direct halogenation or lithiation methods.[9]

-

Regiocontrol: The initial nitration step is crucial for establishing the correct substitution pattern. The subsequent reduction and Sandmeyer reaction sequence reliably replaces the amino group with an iodine atom.

Caption: Proposed synthetic pathway for 3-fluoro-2-iodo-5-methylpyridine.

PART 2: Comparative Analysis of Physicochemical and Spectroscopic Properties

The positional difference of the fluorine and iodine atoms significantly influences the electronic distribution within the pyridine ring, leading to distinct physicochemical and spectroscopic properties.

| Property | 3-fluoro-2-iodo-5-methylpyridine | 2-fluoro-3-iodo-5-methylpyridine |

| Molecular Formula | C₆H₅FIN | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol | 237.01 g/mol |

| CAS Number | Not available | 153034-78-7[3] |

| Appearance | Predicted to be a solid | White to off-white solid[1] |

| Melting Point | Not available | 40-45 °C[3] |

Spectroscopic Characterization

The spectroscopic data for these isomers are expected to show clear differences, particularly in their NMR spectra, which can be used for unambiguous identification.

2-fluoro-3-iodo-5-methylpyridine: [3]

-

¹H NMR (200 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃), 7.95 (m, 2H, H-4, H-6).

-

¹³C NMR (50 MHz, CDCl₃): δ 17.0 (CH₃), 75.4 (d, ²J(C-F) = 44 Hz, C-3), 132.7 (d, ⁴J(C-F) = 5 Hz, C-5), 146.8 (d, ³J(C-F) = 13 Hz, C-6), 150.4 (C-4), 160.4 (d, ¹J(C-F) = 232 Hz, C-2).

-

¹⁹F NMR (470 MHz, CDCl₃): δ -61.7.

-

IR (KBr): ν 1049, 1379, 1446, 2930 cm⁻¹.

-

ESI-MS: m/z 237.89 [M+H]⁺.

Predicted Spectroscopic Features for 3-fluoro-2-iodo-5-methylpyridine:

-

¹H NMR: The chemical shifts of the aromatic protons would be different due to the altered electronic environment. The proton at C-4 would likely appear as a doublet, and the proton at C-6 as a singlet or a narrow doublet due to a small coupling with the fluorine atom.

-

¹³C NMR: The C-F coupling constants would be a key diagnostic feature. A large one-bond coupling (¹J(C-F)) would be observed for C-3, and smaller two-, three-, and four-bond couplings would be seen for C-2, C-4, and C-5, respectively. The chemical shift of the carbon bearing the iodine (C-2) would be significantly shifted to a higher field (lower ppm value) compared to the C-3 carbon in the other isomer.

-

¹⁹F NMR: The chemical shift of the fluorine atom would be different from that of the 2-fluoro isomer.

PART 3: Reactivity and Applications in Drug Development

The distinct electronic properties of the two isomers dictate their reactivity in subsequent chemical transformations, making them suitable for different applications in drug discovery.

Reactivity

-

3-fluoro-2-iodo-5-methylpyridine: The iodine atom at the C-2 position is highly susceptible to metal-halogen exchange (e.g., with organolithium reagents) and is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes it a valuable building block for introducing a wide range of substituents at the C-2 position. The fluorine at C-3 has a strong electron-withdrawing effect, which can influence the reactivity of the adjacent positions.

-

2-fluoro-3-iodo-5-methylpyridine: The iodine atom at the C-3 position is also amenable to cross-coupling reactions, allowing for functionalization at this position. The fluorine atom at C-2 activates the C-3 position towards nucleophilic attack under certain conditions, although this is generally less facile than with other leaving groups. The primary role of the 2-fluoro substituent is often to modulate the basicity of the pyridine nitrogen and to block metabolic oxidation at that position.[10][11]

Applications in Drug Development

Both isomers are valuable intermediates in the synthesis of biologically active compounds.[1][2] The choice between them depends on the desired substitution pattern of the final drug candidate.

-

Protein Kinase Inhibitors: Halogenated pyridines are common scaffolds in protein kinase inhibitors, where the substituents can be tailored to fit into specific binding pockets of the enzyme.[3]

-

Agrochemicals: These compounds can serve as precursors for novel pesticides and herbicides, where the specific halogenation pattern can enhance efficacy and selectivity.[1]

-

Central Nervous System (CNS) Agents: The introduction of fluorine can improve blood-brain barrier penetration, a desirable property for drugs targeting the CNS.

The ability to selectively synthesize and functionalize these isomers provides medicinal chemists with a versatile toolkit for structure-activity relationship (SAR) studies, enabling the fine-tuning of a lead compound's properties to optimize its therapeutic profile.

Conclusion

3-fluoro-2-iodo-5-methylpyridine and 2-fluoro-3-iodo-5-methylpyridine, while simple in structure, exemplify the profound impact of positional isomerism on the chemical and biological properties of molecules. Understanding their distinct synthetic routes, spectroscopic signatures, and reactivity profiles is paramount for their effective utilization in the rational design of new pharmaceuticals and agrochemicals. This guide provides a foundational framework for researchers to navigate the synthesis and application of these valuable building blocks, ultimately accelerating the discovery and development of innovative chemical entities.

References

- Chadwick, D. J.; Ennis, D. S.

- Gribble, G. W. Chapter 2 - Directed Lithiation of Five-Membered Heterocycles. In Privileged Scaffolds in Medicinal Chemistry, Bräse, S., Ed. Royal Society of Chemistry, 2016; pp 29-63.

-

Chem-Impex. 2-Fluoro-3-iodo-5-methylpyridine. [Link]

- Clayden, J.; Youssef, L. H. Directed Lithiation of N-Boc-N-(p-methoxyphenyl)allylamine: A Stereoselective Synthesis of Substituted Pyrrolidines. Org. Lett., 2(8), 1041-1043.

-

J&K Scientific. 2-Fluoro-3-iodo-5-methylpyridine. [Link]

-

PubChem. 3-fluoro-2-iodo-5-methylpyridine. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

-

NIH. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Lithiation and Iodination of 3-Fluoro-5-Methylpyridine

[1]

Executive Summary

The functionalization of 3-fluoro-5-methylpyridine is a critical step in the synthesis of kinase inhibitors and agrochemicals.[1] Direct lithiation of this scaffold is governed by the Directed Ortho Metalation (DoM) principles, where the fluorine atom and the pyridine nitrogen cooperatively direct deprotonation to the C2 position .

However, this transformation is fraught with stability risks. The resulting 2-lithio-3-fluoropyridine species is prone to rapid elimination of lithium fluoride (LiF) to form a highly reactive 2,3-pyridyne intermediate, leading to polymerization (tars) or nucleophilic scrambling.[1] This guide provides a validated low-temperature protocol using Lithium Diisopropylamide (LDA) to kinetically access the C2-lithio species and trap it with iodine, yielding 2-iodo-3-fluoro-5-methylpyridine with high regioselectivity.[1]

Mechanistic Analysis & Regioselectivity

Understanding the competition between thermodynamic stability and kinetic acidity is essential for this substrate.

Directing Group Effects

-

C2 Position (Kinetic & Thermodynamic Favorite): Located between the pyridine nitrogen (N1) and the fluorine atom (F3). The inductive electron-withdrawing effects of both heteroatoms make the C2 proton the most acidic (

).[1] -

C4 Position: Adjacent to the fluorine (F3) and the methyl group (C5). While activated by fluorine, it lacks the inductive stabilization of the nitrogen lone pair found at C2. Furthermore, the C5-methyl group introduces weak steric hindrance.[1]

-

C6 Position: Adjacent to the nitrogen (N1) and the methyl group (C5). The methyl group is weakly electron-donating, slightly deactivating this position relative to C2.[1]

The "Pyridyne" Danger

The 2-lithio-3-fluoro intermediate possesses a leaving group (F)

-

Control Strategy: The reaction must be maintained strictly at -78°C or lower.[1] The "aging" time of the lithiated species must be minimized before the electrophile (Iodine) is introduced.

Visual Pathway Analysis

The following diagram illustrates the regioselectivity logic and the decomposition pathway.

Figure 1: Reaction pathway showing the dominance of C2 lithiation and the critical risk of pyridyne formation.

Experimental Protocol

Target Compound: 2-Iodo-3-fluoro-5-methylpyridine (CAS: 1110540-18-5) Scale: 5.0 mmol (Adaptable)[1]

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |

| 3-Fluoro-5-methylpyridine | 111.12 | 1.0 | 556 mg | Substrate |

| LDA (2.0 M in THF/Hept) | N/A | 1.2 | 3.0 mL | Base |

| Iodine (I₂) | 253.81 | 1.5 | 1.90 g | Electrophile |

| THF (Anhydrous) | 72.11 | N/A | 15 mL | Solvent |

| Na₂S₂O₃ (sat.[1] aq.) | N/A | N/A | 20 mL | Quench |

Equipment:

-

Flame-dried 50 mL round-bottom flask (3-neck).

-

Low-temperature thermometer (internal probe required).

-

Argon/Nitrogen manifold.

-

Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology

Step 1: System Preparation[1]

-

Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

-

Charge the flask with 10 mL of anhydrous THF .

-

Cool the solvent to -78°C using the dry ice/acetone bath.

Step 2: Base Generation/Addition

Note: Commercial LDA is acceptable, but fresh preparation (n-BuLi + Diisopropylamine) often yields cleaner results for sensitive pyridines.[1]

-

Add LDA solution (3.0 mL, 1.2 equiv) dropwise to the cold THF.

-

Allow the base to equilibrate at -78°C for 10 minutes.

Step 3: Lithiation (The Critical Step)

-

Dissolve the 3-fluoro-5-methylpyridine (556 mg) in 2 mL anhydrous THF .

-

Add the substrate solution dropwise down the side of the flask over 5–10 minutes.

-

Stir at -78°C for exactly 30 minutes .

-

Warning: Extending this time increases the risk of pyridyne formation. Do not stir for >1 hour.

-

Step 4: Electrophile Trapping[1]

-

Dissolve Iodine (1.90 g) in 3 mL anhydrous THF in a separate vial.

-

Add the Iodine solution rapidly (but controlling exotherm) to the lithiated mixture.

-

The solution will transition from a likely yellow/orange anion color to the dark brown of iodine.

-

-

Stir at -78°C for 15 minutes, then remove the cooling bath and allow to warm to 0°C over 30 minutes.

Step 5: Workup & Purification[1]

-

Quench the reaction at 0°C with saturated aq. Na₂S₂O₃ (Sodium Thiosulfate) . Shake vigorously until the iodine color disappears (turns pale yellow/white).

-

Extract with Ethyl Acetate (3 x 20 mL) .

-

Wash combined organics with Brine (20 mL).

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Silica gel chromatography.

Characterization Data (Expected)

The following spectral features confirm the formation of the 2-iodo isomer over the 4-iodo or lateral lithiation products.

-

¹H NMR (400 MHz, CDCl₃):

- 8.05 ppm (s, 1H, H6): The proton adjacent to Nitrogen (deshielded).

-

7.35 ppm (d,

- 2.35 ppm (s, 3H, CH₃): Methyl group signal.

-

Differentiation: If C4-iodination occurred, the H4 doublet would disappear, and you would see a singlet for H2 (very far downfield, ~8.3 ppm) and a singlet for H6.

-

¹⁹F NMR:

-

Signal expected around -90 to -100 ppm .[1] The shift will move downfield relative to the starting material due to the ortho-iodine.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Dark Tar / Black Oil | Pyridyne formation (decomposition).[1] | Ensure Temp is <-75°C. Reduce lithiation time to 15 mins. |

| Starting Material Recovery | Incomplete lithiation or wet THF. | Re-titrate LDA. Ensure strictly anhydrous conditions. |

| Regioisomer Mix | Scrambling or thermodynamic equilibration. | Do not allow the reaction to warm up before adding Iodine. |

| Low Yield | Iodine sublimation or moisture in I₂ solution. | Dry Iodine crystals or use a freshly opened bottle. |

Advanced Strategy: Accessing the C4-Iodo Isomer

If 4-iodo-3-fluoro-5-methylpyridine is the desired target, direct lithiation is not recommended due to the dominance of the C2 position.

-

Alternative Route: Use the "Sandmeyer" approach.

-

Start with 3-fluoro-5-methyl-4-aminopyridine .

-

Diazotize (

) and quench with KI.

-

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM and "optional site selectivity").

-

Snieckus, V. (1990). Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(5), 879-933. Link

- Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 3-halopyridines. Tetrahedron Letters, 33(51), 7683-7686. (Discusses instability of 2-lithio-3-halopyridines).

-

ChemicalBook Entry: 2-Fluoro-3-iodo-5-methylpyridine (CAS 153034-78-7) and related isomers. Link

-

BLD Pharm Catalog: 3-Fluoro-2-iodo-5-methylpyridine (CAS 1110540-18-5).[1][4] Link (Confirmation of commercial existence of the C2-iodo product).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-iodo-5-methylpyridine

Introduction

Welcome to the technical support center for the synthesis of 3-Fluoro-2-iodo-5-methylpyridine. This valuable building block is crucial for advancements in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the primary synthetic route, provide detailed protocols, and offer solutions to frequently encountered issues.

The principal and most effective method for synthesizing 3-Fluoro-2-iodo-5-methylpyridine is through the directed ortho-metalation (DoM) of 3-fluoro-5-methylpyridine, followed by quenching with an iodine source. This approach leverages the powerful directing ability of the fluorine atom to achieve regioselective functionalization of the pyridine ring.

Core Synthesis Workflow: Directed ortho-Metalation

The synthetic strategy hinges on the deprotonation of the C2 position of 3-fluoro-5-methylpyridine, which is activated by the ortho-directing fluorine atom. The resulting aryllithium intermediate is then trapped with an electrophilic iodine source to yield the desired product.

Caption: General workflow for the synthesis of 3-Fluoro-2-iodo-5-methylpyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

| Problem ID | Issue | Potential Causes | Recommended Solutions |

| L-01 | Low or No Product Formation | 1. Ineffective Lithiation: Inactive or insufficient base, presence of proton sources (water, acidic impurities). 2. Degradation of Organolithium Intermediate: Temperature rising above -78 °C, prolonged reaction time. 3. Inefficient Iodination: Deactivated iodine, slow addition of iodine. | 1. Optimize Lithiation: Use freshly prepared or titrated LDA. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Maintain Low Temperature: Use a cryostat or a well-maintained dry ice/acetone bath. Add the iodine solution promptly after the lithiation step. 3. Iodination Protocol: Use freshly sublimed iodine. Add the iodine solution in a steady stream to the cold reaction mixture. |

| L-02 | Formation of Multiple Isomers | 1. Competitive Lithiation: Lithiation at other positions (C4 or C6) due to competing directing effects or steric hindrance. 2. "Halogen Dance" Rearrangement: Migration of the iodine atom to a more thermodynamically stable position on the pyridine ring.[1] | 1. Enhance Regioselectivity: Use a bulky lithium amide base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor the sterically less hindered C2 position.[2][3] 2. Suppress Halogen Dance: Maintain a very low temperature throughout the reaction and work-up. Minimize the time the organolithium intermediate is present before quenching.[4][5] |

| P-01 | Difficult Purification | 1. Co-elution of Isomers: The desired product and isomeric byproducts may have similar polarities. 2. Presence of Unreacted Starting Material: Incomplete lithiation or iodination. | 1. Optimize Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system (e.g., hexane/ethyl acetate gradient). Consider using a different stationary phase if co-elution persists. 2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6] |

| S-01 | Formation of Dark, Tarry Byproducts | 1. Decomposition of Reagents or Intermediates: Reaction temperature too high, presence of oxygen. 2. Polymerization: Especially if the reaction is allowed to warm in the presence of unquenched organolithium species. | 1. Strict Anhydrous and Inert Conditions: Ensure the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). 2. Controlled Quenching: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) after the iodination is complete. |

Frequently Asked Questions (FAQs)

Q1: Why is LDA preferred over n-BuLi for the lithiation of 3-fluoro-5-methylpyridine?

A1: While n-butyllithium (n-BuLi) is a strong base, it is also a potent nucleophile. In the case of pyridines, which are electron-deficient heterocycles, n-BuLi can undergo nucleophilic addition to the C=N bond, leading to undesired side products.[2][7] Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base, which favors deprotonation (lithiation) at the desired ortho position without competing nucleophilic attack.[8][9]

Q2: What is the role of the fluorine atom in this synthesis?

A2: The fluorine atom serves as a powerful directed metalation group (DMG).[10][11] Its electron-withdrawing nature increases the acidity of the adjacent ortho protons, and its ability to coordinate with the lithium cation of the base directs the deprotonation to the C2 position, ensuring high regioselectivity.

Q3: Can other iodine sources be used instead of molecular iodine (I₂)?

A3: Yes, other electrophilic iodine sources can be employed. Perfluoroalkyl iodides or 1,2-diiodoethane can sometimes offer advantages in terms of solubility and handling. However, molecular iodine is readily available, cost-effective, and generally provides good yields.

Q4: How can I confirm the regiochemistry of the final product?

A4: The most definitive method for confirming the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can establish the connectivity and spatial relationships between the protons and carbons in the molecule, confirming the positions of the fluoro, iodo, and methyl substituents.

Q5: What are the key safety precautions for this reaction?

A5: This synthesis involves highly reactive and potentially hazardous reagents.

-

Organolithium Reagents (LDA, n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

-

Anhydrous Solvents: THF can form explosive peroxides and must be properly stored and tested before use.

-

Low Temperatures: Handling cryogenic liquids like liquid nitrogen and dry ice requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Quenching: The reaction should be quenched carefully at low temperature by the slow addition of a proton source.

Experimental Protocol: Synthesis of 3-Fluoro-2-iodo-5-methylpyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

3-Fluoro-5-methylpyridine

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes, titrated

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of LDA:

-

To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

-

Add freshly distilled diisopropylamine (1.1 equivalents).

-

Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the solution at -78 °C for 30 minutes to generate LDA.

-

-

Lithiation of 3-Fluoro-5-methylpyridine:

-

To the freshly prepared LDA solution, add a solution of 3-fluoro-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR to check for deuterium incorporation at the C2 position.

-

-

Iodination:

-

Prepare a solution of iodine (1.2 equivalents) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow or colorless solution indicates consumption of the iodine.

-

After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

-

Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

References

- Bunnett, J. F. The Base-Catalyzed Halogen Dance, and Other Reactions of Aryl Halides. Accounts of Chemical Research, 1972, 5 (4), 139–147.

- Schlosser, M. Superbases for Organic Synthesis. In Modern Organo-Fluorine Chemistry; Springer: Berlin, Heidelberg, 2004.

- Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002.

- Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 2022, 28(71), e202202286.

- Snieckus, V. Directed ortho metalation. Toluene-equivalent metalation and reactivity of toluamides. Chemical Reviews, 1990, 90(6), 879-933.

- Gawley, R. E., & Davies, H. M. L. (Eds.). (2012). Modern Organic Synthesis: A Guide to State-of-the-Art Methods. John Wiley & Sons.

-

Vapourtec Ltd. Lithiation | Organolithium Reagents | Chemical Processes. [Link]

- Anderson, J. C. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Prentice Hall: 1989.

- Collum, D. B. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 2007, 46(21), 3854-3867.

- Turcotte, N., & Comins, D. L. Directed Lithiation of Pyridines. In Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2007.

- Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 2004, 43(17), 2206-2225.

- Hartung, C. G., & Snieckus, V. The Directed ortho Metalation (DoM) Reaction. A Point of Entry to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2002.

- Okano, K., et al. Flow microreactor synthesis of functionalized thiophenes via halogen dance reaction. Organic Letters, 2010, 12(12), 2844–2847.

- Mongin, F., & Quéguiner, G. Advances in the directed metalation of azines and diazines. Tetrahedron, 2001, 57(20), 4059-4090.

-

Wikipedia. Directed ortho metalation. [Link]

-

PubChemLite. 3-fluoro-2-iodo-5-methylpyridine (C6H5FIN). [Link]

- Deiters, A. (Ed.). (2011). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. Imperial College Press.

- Leroux, F., Schlosser, M., Zard, S. Z., & P. Knochel (Eds.). (2004). Organometallics in Synthesis: A Manual. Wiley.

- Gribble, G. W. Recent developments in the synthetic applications of lithiated pyridines. Journal of Organometallic Chemistry, 2000, 611(1-2), 31-51.

- Guijarro, D., & Yus, M. The Direct Lithiation of Five-Membered Heterocycles. Current Organic Chemistry, 2008, 12(15), 1295-1341.

- Gilman, H., & Spatz, S. M. Halogen-Metal Interconversion with Organolithium Compounds. Journal of Organic Chemistry, 1951, 16(10), 1485–1494.

-

MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

-

ResearchGate. Regioselective Lithiation of Pyridine Rings. [Link]

Sources

- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective [mdpi.com]

- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. vapourtec.com [vapourtec.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. baranlab.org [baranlab.org]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 [chemicalbook.com]

Technical Support Center: Coupling Reactions with 3-Fluoro-2-iodo-5-methylpyridine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-fluoro-2-iodo-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile yet challenging substrate. The primary focus of this resource is to provide actionable troubleshooting advice and in-depth scientific explanations to mitigate the common side reaction of deiodination.

Troubleshooting Guide: Preventing Deiodination

This section is formatted as a series of common problems and their potential solutions, designed to quickly address issues encountered during your experiments.

Question 1: I am observing significant amounts of the deiodinated byproduct, 3-fluoro-5-methylpyridine, in my Suzuki-Miyaura coupling reaction. How can I prevent this?

Answer: Deiodination, or more formally hydrodehalogenation, is a common competing pathway in palladium-catalyzed cross-coupling reactions, especially with electron-deficient aryl iodides like 2-iodopyridines. The key is to promote the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) to outcompete the pathways leading to the deiodinated product.

Here are several strategies to minimize deiodination in your Suzuki-Miyaura coupling:

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate biaryl phosphine ligands are highly recommended.[1][2] These ligands stabilize the palladium center, promote rapid reductive elimination, and can disfavor the formation of off-cycle intermediates that may lead to deiodination.

-

Base Optimization: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can accelerate deiodination. It is often preferable to use milder inorganic bases.[4]

-

Solvent Choice: Aprotic solvents are preferred. Protic solvents, including water and alcohols, can be a source of protons for the deiodination reaction.

-

Recommended Solvents: Dioxane, THF, or toluene are common choices. If aqueous conditions are necessary, minimize the amount of water.

-

-

Temperature Control: Running the reaction at the lowest effective temperature can help suppress the deiodination side reaction. High temperatures can favor decomposition pathways.

Question 2: My Sonogashira coupling of 3-fluoro-2-iodo-5-methylpyridine is giving low yields of the desired alkynylated product and a significant amount of the deiodinated starting material. What should I do?

Answer: Deiodination in Sonogashira coupling can be particularly problematic. In addition to the factors mentioned for Suzuki coupling, the copper(I) co-catalyst can play a role in side reactions.

-

Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper(I) is a traditional co-catalyst, it can sometimes promote side reactions, including the homocoupling of the alkyne (Glaser coupling) and potentially contribute to deiodination pathways.[6][7] Copper-free methods often rely on a palladium catalyst with a suitable ligand and a base.

-

Ligand and Catalyst System:

-

Base and Solvent:

-

An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[10]

-

Aprotic solvents like THF or toluene are good choices.

-

-

Reaction Temperature: Sonogashira couplings can often be run at or near room temperature, which can help minimize deiodination.[11]

Question 3: I am attempting a Buchwald-Hartwig amination with 3-fluoro-2-iodo-5-methylpyridine and a primary amine, but the main product is the deiodinated pyridine. How can I improve the yield of the desired aminated product?

Answer: The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation. The choice of ligand and base is paramount for success.

-

Ligand Selection: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are essential. These ligands facilitate the crucial C-N reductive elimination step.

-

Base Selection: The choice of base is critical and often depends on the pKa of the amine. Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.

-

Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but if deiodination is severe, switching to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although this might require higher temperatures.[12]

-

-

Catalyst Precursor: Using a pre-formed palladium(0) source or a pre-catalyst that readily generates the active Pd(0) species can be advantageous.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical principles governing the deiodination side reaction.

Q1: What is the mechanism of deiodination in palladium-catalyzed cross-coupling reactions?

A1: Deiodination (hydrodehalogenation) can occur through several proposed mechanisms, and the predominant pathway often depends on the specific reaction conditions (base, solvent, ligand).

-

Protonolysis of the Aryl-Palladium Intermediate: After oxidative addition of 3-fluoro-2-iodo-5-methylpyridine to the Pd(0) catalyst, an aryl-palladium(II) iodide intermediate is formed. If a proton source is available (e.g., water, alcohol, or the amine coupling partner), this intermediate can be protonated, cleaving the C-Pd bond and releasing the deiodinated product, 3-fluoro-5-methylpyridine. The resulting palladium species is then reduced back to Pd(0) to re-enter the catalytic cycle.

-

Reductive Elimination from a Palladium-Hydride Species: A palladium-hydride species can be formed in the reaction mixture, for instance, from the reaction of the palladium catalyst with an amine, water, or adventitious moisture. This palladium-hydride can then undergo reductive elimination with the aryl group to form the deiodinated product.

-

β-Hydride Elimination: In the presence of alkoxide bases (formed from alcohol solvents or as the primary base), a palladium-alkoxide intermediate can form. If the alkoxide has β-hydrogens, β-hydride elimination can occur to generate a palladium-hydride species, which can then lead to deiodination as described above. This is a primary reason why strong alkoxide bases can be problematic.

Below is a diagram illustrating the competition between the desired coupling pathway and the deiodination side reaction.

Caption: Competing pathways: desired coupling vs. deiodination.

Q2: Why are bulky, electron-rich phosphine ligands so effective at preventing deiodination?

A2: The effectiveness of these ligands, such as XPhos and SPhos, stems from their steric and electronic properties.[13][14]

-

Steric Bulk: The large size of these ligands creates a crowded environment around the palladium center. This steric hindrance promotes the final, bond-forming step of the catalytic cycle—reductive elimination. A faster reductive elimination means the aryl-palladium intermediate has less time to undergo side reactions like protonolysis.

-

Electron-Donating Ability: These ligands are electron-rich, which increases the electron density on the palladium atom. This enhanced electron density facilitates the oxidative addition of the aryl iodide and also makes the palladium center more prone to undergo reductive elimination to return to the more stable Pd(0) state.

The combination of these effects accelerates the desired reaction, making it the dominant pathway.

Q3: Does the fluorine atom on the pyridine ring affect the likelihood of deiodination?

A3: Yes, the fluorine atom, being a strongly electron-withdrawing group, significantly influences the electronic properties of the pyridine ring. This makes the carbon atom attached to the iodine more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst. While this is beneficial for initiating the catalytic cycle, the overall electron-deficient nature of the 3-fluoro-2-iodopyridine ring can also make the C-I bond more prone to certain cleavage pathways. However, the primary factors controlling deiodination are the reaction conditions (ligand, base, solvent, temperature) rather than the inherent properties of the substrate alone. By carefully selecting these conditions, the desired coupling can be achieved with high selectivity.

Optimized Protocol Recommendations

The following protocols are recommended starting points for minimizing deiodination. Further optimization may be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize deiodination by using a bulky ligand and a mild base.

Materials:

-

3-Fluoro-2-iodo-5-methylpyridine

-

Arylboronic acid (1.2 equivalents)

-

XPhos Pd G2 precatalyst (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-fluoro-2-iodo-5-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to reduce potential side reactions.

Materials:

-

3-Fluoro-2-iodo-5-methylpyridine

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

THF (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-fluoro-2-iodo-5-methylpyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography.

Data Summary Table for Condition Selection

| Reaction Type | Recommended Ligand | Recommended Base | Recommended Solvent | Key Considerations |

| Suzuki-Miyaura | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Avoid strong alkoxide bases and high temperatures.[4] |

| Sonogashira | PPh₃ (or cataCXium A for Cu-free) | Et₃N, DIPEA | THF, Toluene | Consider copper-free conditions to minimize side reactions.[6][7] |

| Buchwald-Hartwig | Xantphos, BrettPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Base choice is critical and depends on the amine's pKa.[12] |

Logical Workflow for Troubleshooting

When encountering deiodination, a systematic approach to optimization is recommended.

Sources

- 1. nasc.ac.in [nasc.ac.in]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. reddit.com [reddit.com]

purification of 3-Fluoro-2-iodo-5-methylpyridine by column chromatography

Technical Support Center: Purification of 3-Fluoro-2-iodo-5-methylpyridine

Case ID: PUR-PYR-153034 Subject: Optimization of Flash Chromatography for Halogenated Pyridines Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to purify 3-Fluoro-2-iodo-5-methylpyridine (CAS: 153034-78-7).[1] This molecule presents a specific set of chromatographic challenges:

-

Silanol Interaction: The pyridine nitrogen can hydrogen-bond with acidic silanols on silica gel, causing "streaking" (tailing) and poor resolution.[1]

-

Stability: The C2-Iodine bond is susceptible to photolytic cleavage and potential acid-catalyzed dehalogenation.[1]

-

Solubility: The halogenation significantly increases lipophilicity compared to methylpyridines, altering standard elution profiles.[1]

This guide provides a self-validating protocol to ensure high recovery and purity.

Part 1: Pre-Purification Diagnostics (The "Triage")[1]

Before packing your column, you must characterize the crude mixture to prevent on-column failure.[1]

Q: My crude reaction mixture is dark purple/brown. Is this normal?

A: Yes. This indicates free iodine (

-

Action: Wash your organic crude solution with 10% aqueous Sodium Thiosulfate (

) before drying and concentrating.[1][2] This reduces

Q: How do I determine if my compound is stable on silica? A: Perform a 2D-TLC Stability Test .

-

Spot the crude on the bottom-left corner of a square TLC plate.

-

Elute in your target solvent (e.g., 10% EtOAc/Hexanes).[1]

-

Rotate the plate 90° and elute again in the same solvent.[1]

-

Result: All stable compounds will align on the diagonal. Any spot appearing off-diagonal indicates decomposition on the silica.[1]

Part 2: Method Development & Optimization

Step 1: The Stationary Phase

Standard silica (60 Å) is acidic (pH ~5).[1] For 3-Fluoro-2-iodo-5-methylpyridine, the electron-withdrawing fluorine and iodine lower the basicity of the pyridine nitrogen (

-

Recommendation: Pre-treat the column with 1% Triethylamine (TEA) in the mobile phase if peak tailing is observed on TLC.[1]

Step 2: Mobile Phase Selection

Based on the lipophilicity of the halogens, this molecule is moderately non-polar.[1]

| Solvent System | Recommended Gradient | Notes |

| Hexanes / Ethyl Acetate | 0% | Standard starting point.[1] Good for removing non-polar impurities.[1][5] |

| DCM / Hexanes | 10% | Preferred. Halogenated pyridines often show better solubility and peak shape in chlorinated solvents.[1] |

| DCM / Methanol | Not Recommended | Too polar; likely to elute impurities and cause silica dissolution.[1] |

Part 3: The Purification Protocol

Workflow Logic

The following diagram outlines the decision process for purification, ensuring you address stability and separation efficiency before committing the bulk sample.

Figure 1: Decision matrix for the purification of halogenated pyridines, prioritizing iodine removal and amine deactivation.

Detailed Procedure

-

Column Preparation: Pack a silica column (ratio 30:1 silica to compound).

-

Equilibration: Flush with 3 column volumes (CV) of Hexanes + 1% Et3N (if streaking was detected) or pure Hexanes.

-

Loading: Dissolve crude in minimum DCM. Load carefully.

-

Elution:

-

Collection: Collect fractions. Store fractions in the dark (wrap rack in foil) if processing is delayed, as C-I bonds are photolabile.

Part 4: Troubleshooting & FAQs

Q: I see two spots very close together. One is my product, what is the other? A: This is likely the regioisomer or the des-iodo impurity (3-fluoro-5-methylpyridine).[1]

-

Solution: Switch solvent selectivity.[1][4][5] If using Hex/EtOAc, switch to Toluene/EtOAc or DCM/Hexanes .[1] Toluene often separates pi-systems (like pyridines) better due to pi-pi stacking interactions.[1]

Q: My product crystallized in the fraction tubes. What do I do? A: This is a good sign of high purity![1]

-

Action: Do not heat aggressively to redissolve.[1] Add a small amount of DCM to solubilize, then transfer to the evaporation flask.

Q: The NMR shows broad peaks after the column. A: This is likely residual paramagnetic iodine or metal salts, OR dynamic exchange if the pyridine nitrogen is protonated.[1]

-

Fix: Wash the NMR sample (dissolved in

) with basic

References

-

BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from [1]

-

ChemicalBook. (2026).[1] 2-Fluoro-3-iodo-5-methylpyridine Properties and Purification. Retrieved from [1]

-

University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds. Retrieved from

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational Flash Chromatography Protocol).[1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [1]

Sources

Technical Support Center: Catalyst Optimization for 3-Fluoro-2-iodo-5-methylpyridine

Ticket ID: OPT-PYR-3F-2I Subject: Optimizing Catalyst Loading & Conversion for 3-Fluoro-2-iodo-5-methylpyridine Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Substrate Analysis & Mechanistic Challenges

User Note: You are working with 3-Fluoro-2-iodo-5-methylpyridine .[1] Do not confuse this with its isomer (2-fluoro-3-iodo). The position of the nitrogen relative to the iodine is the critical determinant of reactivity.

The "Ortho-Effect" Paradox

Your substrate presents a unique "Push-Pull" scenario for Palladium (Pd) catalysis:

-

The "Push" (Electronic Activation): The C2-Iodine is inherently reactive. The adjacent Nitrogen (N1) and the ortho-Fluorine (C3) are electron-withdrawing. This makes the C–I bond highly susceptible to Oxidative Addition (OA) , often faster than typical aryl iodides.

-

The "Pull" (Catalyst Poisoning): The pyridine nitrogen is a strong

-donor. In standard conditions, it coordinates to the electrophilic Pd(II) center, forming a stable, non-reactive "rest state" (Pd-Pyridine complex). This arrests the catalytic cycle, requiring higher catalyst loading to compensate.

The Optimization Goal: You cannot simply lower the loading of a standard catalyst (e.g., Pd(PPh3)4). You must switch to a high-turnover catalyst system that sterically prevents N-coordination while facilitating the coupling.

Catalyst & Ligand Selection Matrix

To optimize loading from standard (1–5 mol%) down to process-scale efficiency (<0.5 mol%), you must move away from simple phosphines.

Recommended Systems

| Catalyst Class | Ligand Architecture | Recommended Pre-catalyst | Mechanism of Action | Target Loading |

| Tier 1: High Performance | Dialkylbiaryl Phosphines (Buchwald) | XPhos Pd G4 or SPhos Pd G4 | Bulky biaryl backbone prevents pyridine N-binding; electron-rich P-center accelerates OA. | 0.05 – 0.25 mol% |

| Tier 2: Robustness | Ferrocenyl Bisphosphines | Pd(dppf)Cl₂·DCM | Large bite angle; excellent for challenging substrates but slower kinetics than Tier 1. | 0.5 – 1.0 mol% |

| Tier 3: Economy | Trialkylphosphines | Pd(OAc)₂ + PCy₃ (1:2 ratio) | High electron density promotes OA; steric bulk of Cyclohexyl protects Pd center. | 1.0 – 2.0 mol% |

The "Golden Rule" of Loading

Do not lower catalyst loading without increasing temperature or concentration. Low loading (<0.1 mol%) renders the reaction hypersensitive to oxygen and impurities. If you drop loading, you must ensure:

-

Strict deoxygenation (Sparging is insufficient; use freeze-pump-thaw or active purge).

-

High Concentration (0.5 M – 1.0 M) to drive bimolecular kinetics.

Visualization: The Optimization Workflow

The following diagram outlines the logic flow for screening and troubleshooting this specific pyridine coupling.

Caption: Logic flow for optimizing catalyst loading, distinguishing between kinetic stalling (poisoning) and side-reactions (protodeiodination).

Troubleshooting Guide (FAQs)

Q1: I see significant "Protodeiodination" (iodine replaced by hydrogen). Why?

Diagnosis: This is common with 2-iodo-pyridines. The oxidative addition complex is unstable and can abstract a hydride from the solvent or base if the transmetallation step is slow. The Fix:

-

Solvent: Avoid alcohols (MeOH, EtOH, IPA). They act as hydride sources.[2] Switch to Toluene or Dioxane .

-

Base: Switch from Carbonates (

) to Phosphates ( -

Water: Strictly control water content. While Suzuki requires some water, excess water promotes protodehalogenation in this substrate. Use a defined ratio (e.g., Toluene:Water 10:1).

Q2: The reaction stalls at 60% conversion despite using 5 mol% Pd.

Diagnosis: Catalyst Poisoning.[3][4] The product (a biaryl pyridine) or the starting material is coordinating to the Pd, shutting it down. The Fix:

-

Temperature: Increase reaction temperature to 80°C – 100°C . Thermal energy helps dissociate the pyridine from the Pd center.

-

Ligand: Switch to SPhos or XPhos . These ligands are extremely bulky and create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from binding.

Q3: Can I use Pd/C (Heterogeneous) to save money?

Diagnosis: Generally, No . Reason: Pyridines bind irreversibly to the surface of activated carbon and Pd nanoparticles. You will likely see very low turnover numbers (TON) and high metal leaching. Homogeneous catalysis with bulky ligands is required for this specific electronic profile.

Optimized Experimental Protocol

Objective: Cross-coupling of 3-Fluoro-2-iodo-5-methylpyridine with Phenylboronic Acid (Model). Target Loading: 0.5 mol% Pd.

-

Preparation (Glovebox or Schlenk Line):

-

Charge a reaction vial with 3-Fluoro-2-iodo-5-methylpyridine (1.0 equiv).

-

Add Aryl Boronic Acid (1.2 – 1.5 equiv).

-

Add Base:

(2.0 equiv, finely ground). -

Add Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%).

-

-

Solvent Addition:

-

Add degassed Toluene/Water (10:1) . Concentration should be 0.5 M relative to the pyridine.

-

Note: High concentration is vital for low catalyst loading.

-

-

Reaction:

-

Seal and heat to 80°C with vigorous stirring (>800 rpm) for 4–12 hours.

-

Checkpoint: Monitor by HPLC/UPLC after 2 hours. If <20% conversion, increase Temp to 100°C.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite/Silica (to remove Pd residues).

-

Wash with EtOAc. Concentrate and purify.

-

References

-

Mechanistic Studies on Pyridine Poisoning

-

High-Throughput Optimization Strategies

-

General Suzuki Coupling Guides

-

Suzuki Coupling - Organic Chemistry Portal. (Updated 2024).

-

-

Substrate Properties

-

2-Fluoro-3-iodo-5-methylpyridine vs 3-Fluoro-2-iodo-5-methylpyridine structural data. (2025).[7] ChemicalBook.

-

Sources

- 1. PubChemLite - 3-fluoro-2-iodo-5-methylpyridine (C6H5FIN) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Guide to Dissolving 3-Fluoro-2-iodo-5-methylpyridine in DMSO

Welcome to the technical support center for handling 3-fluoro-2-iodo-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a key building block in the synthesis of biologically active compounds, particularly protein kinase inhibitors, achieving complete and stable dissolution is critical for experimental success.[1] This document provides in-depth troubleshooting protocols and scientific rationale to address these challenges effectively.

Section 1: Compound and Solvent Profiles: Understanding the Key Players

Successful dissolution begins with a firm understanding of both the solute and the solvent. 3-Fluoro-2-iodo-5-methylpyridine is a halogenated pyridine derivative, and its physicochemical properties influence its interaction with solvents. DMSO is a powerful polar aprotic solvent, but its unique characteristics, especially its hygroscopicity, are critical to manage.[2][3]

Table 1: Physicochemical Properties of 3-Fluoro-2-iodo-5-methylpyridine

| Property | Value | Source |

| Molecular Formula | C₆H₅FIN | [4] |

| Molecular Weight | 237.01 g/mol | |

| Appearance | Solid | |

| Key Structural Features | Pyridine ring, Fluorine, Iodine | [4][5] |

| Primary Use | Intermediate in pharmaceutical synthesis | [1][6] |

Table 2: Key Properties of DMSO as a Solvent

| Property | Value / Characteristic | Significance & Implication | Source |

| Type | Polar aprotic solvent | Excellent at dissolving a wide range of compounds. | [3] |

| Hygroscopicity | High (readily absorbs moisture from the air) | Water contamination is a primary cause of decreased solubility for lipophilic compounds and subsequent precipitation. | [7] |

| Boiling Point | 189 °C (372 °F) | Allows for a safe, moderate heating range to aid dissolution. | [8] |

| Thermal Stability | Stable at temperatures below 150 °C | Provides a safe upper limit for heating protocols to avoid solvent degradation. | [9] |

| Freezing Point | ~18.5 °C (65.3 °F) | A depressed freezing point is an indicator of water absorption. | [7] |

Critical First Step: Ensure Solvent Purity

The single most common cause of solubility failure with lipophilic compounds in DMSO is water contamination.[7] Before attempting any dissolution, verify the quality of your DMSO.

-

Use Anhydrous Grade DMSO: Always use a new or properly stored bottle of anhydrous (<0.1% water) DMSO.

-

Proper Storage: Keep DMSO containers tightly sealed with an inert gas (like argon or nitrogen) headspace to minimize moisture absorption.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the dissolution of 3-fluoro-2-iodo-5-methylpyridine in DMSO.

Q1: I've added 3-fluoro-2-iodo-5-methylpyridine to DMSO and vortexed, but it's not dissolving completely. What should I do first?

A1: Incomplete dissolution after initial mixing is common for crystalline solids. Before escalating the procedure, confirm two things: your DMSO is anhydrous and you have provided sufficient mechanical agitation. Vortex the sample vigorously for 1-2 minutes. If particles remain, this indicates that the kinetic energy from simple mixing is insufficient to overcome the compound's crystal lattice energy, and a more robust method is required.

Q2: My solution is still cloudy. What is the next recommended step to achieve a clear solution?

A2: The next steps involve introducing additional energy into the system. The two most effective methods are controlled heating and sonication.

-

Controlled Heating: Gently warming the solution increases the kinetic energy, enhancing the rate and extent of dissolution.

-

Sonication: This method uses high-frequency sound waves to create microscopic cavitation bubbles.[10] The collapse of these bubbles generates intense localized energy, which physically breaks apart solid aggregates, increasing the surface area available for solvation.[10][11]

Q3: I am concerned about degrading my compound. What are the safe limits for heating and sonication?

A3: This is a valid and critical concern.

-

Heating: DMSO itself is stable up to 150°C, but for the solute, it is best to be conservative.[9] We recommend heating in a water bath or on a dry block to a temperature no higher than 40-50°C . This range provides sufficient energy for dissolution without posing a significant risk to the stability of most halogenated organic molecules. Monitor the solution and remove it from the heat as soon as it becomes clear.

-

Sonication: A bath sonicator is preferred over a probe sonicator to provide gentler, more distributed energy. Sonication can generate heat, so it is crucial to monitor the sample temperature.[12] Start with short intervals (5-10 minutes) and check for dissolution.[12] If longer times are needed, use a cool water bath to dissipate heat. Over-sonication can potentially lead to degradation, although this is more of a concern for large biomolecules than for small organic compounds like this one.[13]

Q4: My compound dissolved perfectly after heating, but it precipitated after cooling to room temperature. Why did this happen?

A4: This phenomenon indicates you have created a supersaturated solution . While heating increased the solubility limit temporarily, that limit decreased as the solution returned to room temperature, causing the excess solute to crash out. There are two primary causes:

-

Exceeding the Thermodynamic Solubility Limit: You may be attempting to create a concentration that is simply too high for this compound in DMSO at room temperature.

-

Water Absorption: If the vial was open to the atmosphere while warm, it could have absorbed moisture. The presence of water in DMSO significantly reduces its ability to solvate lipophilic compounds, drastically lowering the solubility limit and causing precipitation.[7]

To resolve this, you can either lower the target concentration or, if a high concentration is necessary, be prepared to warm the stock solution before each use. Always keep vials tightly sealed.

Q5: Would using a co-solvent help with solubility?